molecular formula C19H16Cl2N4O2 B2381033 N'-[(E)-(2,4-dichlorophenyl)methylidene]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide CAS No. 1285546-00-0

N'-[(E)-(2,4-dichlorophenyl)methylidene]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide

Cat. No. B2381033
CAS RN: 1285546-00-0
M. Wt: 403.26
InChI Key: PZAGUQLPWDYYLA-SSDVNMTOSA-N
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Description

“N’-[(E)-(2,4-dichlorophenyl)methylidene]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide” is a chemical compound with the linear formula C20H18Cl2N4O2 . It has a molecular weight of 417.298 .


Molecular Structure Analysis

The molecular structure of this compound is defined by its linear formula, C20H18Cl2N4O2 . For a more detailed structural analysis, specialized software or databases would be required.

Scientific Research Applications

Corrosion Inhibition

Compounds related to N'-[(E)-(2,4-dichlorophenyl)methylidene]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide have been investigated for their corrosion protection behavior. A study on carbohydrazide-pyrazole compounds has shown significant inhibition efficiency towards the corrosion of mild steel in an HCl solution. The use of these inhibitors at optimum concentration resulted in high inhibition efficiency, suggesting their potential as effective corrosion inhibitors. These compounds exhibit mixed adsorption behavior and form protective layers on the metal surface, confirmed through various spectroscopic and topographical analyses (Paul, Yadav, & Obot, 2020).

Molecular Docking Studies

Various derivatives have been subjected to molecular docking studies to explore their biological significance. For instance, vibrational spectroscopic investigations and molecular dynamic simulations have been performed to understand the local reactivity properties of similar compounds. These studies include natural bond orbital analysis and docking results, suggesting potential as inhibitors against specific enzymes, indicating their relevance in designing compounds with desired biological activities (Pillai et al., 2017).

Antimicrobial Evaluation

The antimicrobial activity of pyrazole derivatives has been evaluated, with some compounds showing significant effects against various bacterial and fungal species. These studies highlight the potential of pyrazole-3-carbohydrazide derivatives as antimicrobial agents, providing a basis for the development of new therapeutic agents (Ningaiah et al., 2014).

properties

IUPAC Name

N-[(E)-(2,4-dichlorophenyl)methylideneamino]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16Cl2N4O2/c1-2-27-15-7-4-12(5-8-15)17-10-18(24-23-17)19(26)25-22-11-13-3-6-14(20)9-16(13)21/h3-11H,2H2,1H3,(H,23,24)(H,25,26)/b22-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZAGUQLPWDYYLA-SSDVNMTOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=C(C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=C(C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16Cl2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(E)-(2,4-dichlorophenyl)methylidene]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide

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